ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a benzoate ester, and a sulfanylacetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.
Acetamido Linkage Formation: This step involves the reaction of the sulfanyl intermediate with an acetamido derivative under mild conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrido[2,3-d]pyrimidine core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical structures.
Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfanyl and acetamido groups enhance binding affinity and specificity, while the ester group facilitates cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate: This compound is unique due to its specific combination of functional groups and structural features.
Other Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as methyl or ethyl groups, can exhibit different biological activities and properties.
Benzoate Esters: Compounds with similar ester groups but different core structures, such as benzoic acid derivatives, can have varying reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a pyrido[2,3-d]pyrimidine core, a sulfanylacetamido linkage, and a benzoate ester. This combination provides a versatile platform for developing new compounds with tailored properties and applications.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-5-30-20(28)13-8-6-7-9-14(13)23-15(26)11-31-17-12(2)10-22-18-16(17)19(27)25(4)21(29)24(18)3/h6-10H,5,11H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHNACQUNJXTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.